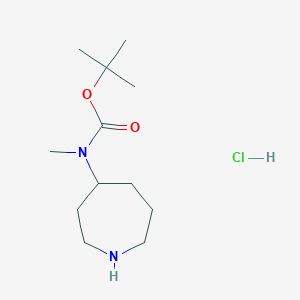![molecular formula C18H9BrClN5O2 B13503689 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile is a synthetic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple heterocyclic rings, including pyrazole, pyridine, and benzoxazine, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether. This intermediate is then reacted with phosphorus tribromide to yield 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its constituent atoms.
Cyclization Reactions: The formation of additional heterocyclic rings through cyclization reactions is possible due to the reactive nature of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus tribromide for bromination, dimethyl butynedioate for ester formation, and various bases and solvents to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyridines, and benzoxazines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile involves binding to specific molecular targets, such as ryanodine receptors. This binding leads to the depletion of intracellular calcium stores, resulting in muscle paralysis and death in target organisms . The compound’s unique structure allows it to interact with these receptors with high specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorantraniliprole: A similar compound with a pyrazole and pyridine ring structure, used as an insecticide.
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another related compound with similar chemical properties and applications.
Uniqueness
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile stands out due to its benzoxazine ring, which imparts additional stability and reactivity. This unique feature makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C18H9BrClN5O2 |
|---|---|
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-8-methyl-4-oxo-3,1-benzoxazine-6-carbonitrile |
InChI |
InChI=1S/C18H9BrClN5O2/c1-9-5-10(8-21)6-11-15(9)23-17(27-18(11)26)13-7-14(19)24-25(13)16-12(20)3-2-4-22-16/h2-7H,1H3 |
Clé InChI |
INKMAGKGDPLJDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(OC2=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)


![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)




![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)


![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)

